molecular formula C20H15ClN2O3S2 B2657061 (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006015-73-1

(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2657061
CAS No.: 1006015-73-1
M. Wt: 430.92
InChI Key: DTADWXIEVWDHPN-XDOYNYLZSA-N
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Description

(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzo[b]thiophene and benzo[d]thiazol moiety, making it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride: This intermediate can be synthesized from cinnamic acid and thionyl chloride.

    Coupling Reaction: The 3-chlorobenzo[b]thiophene-2-carbonyl chloride is then reacted with 6-methylbenzo[d]thiazol-2-amine under appropriate conditions to form the imino intermediate.

    Esterification: The final step involves the esterification of the imino intermediate with methyl acetate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the benzo[b]thiophene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it useful in drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could be a candidate for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate apart from similar compounds is its unique combination of the benzo[b]thiophene and benzo[d]thiazol moieties. This dual structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S2/c1-11-7-8-13-15(9-11)28-20(23(13)10-16(24)26-2)22-19(25)18-17(21)12-5-3-4-6-14(12)27-18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTADWXIEVWDHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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